molecular formula C11H9FN2O3 B13210670 2-[2-(2-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid

2-[2-(2-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid

Cat. No.: B13210670
M. Wt: 236.20 g/mol
InChI Key: YTBHQUXEIUFRNH-UHFFFAOYSA-N
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Description

2-[2-(2-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a fluorophenyl group, a pyrazolone ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid typically involves the following steps:

    Formation of the Pyrazolone Ring: The initial step involves the condensation of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-(2-fluorophenyl)hydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to form the pyrazolone ring.

    Acylation: The pyrazolone intermediate is then acylated using chloroacetic acid in the presence of a base such as sodium hydroxide to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with nitro or halogen groups.

Scientific Research Applications

2-[2-(2-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[2-(2-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets. The fluorophenyl group and the pyrazolone ring are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include cyclooxygenase enzymes in anti-inflammatory applications and DNA in anticancer studies.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenylacetic acid: Shares the fluorophenyl group but lacks the pyrazolone ring.

    3-Oxo-2,3-dihydro-1H-pyrazol-4-yl acetic acid: Lacks the fluorophenyl group but contains the pyrazolone ring and acetic acid moiety.

Uniqueness

2-[2-(2-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is unique due to the combination of the fluorophenyl group and the pyrazolone ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components alone.

Properties

Molecular Formula

C11H9FN2O3

Molecular Weight

236.20 g/mol

IUPAC Name

2-[2-(2-fluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid

InChI

InChI=1S/C11H9FN2O3/c12-8-3-1-2-4-9(8)14-11(17)7(6-13-14)5-10(15)16/h1-4,6,13H,5H2,(H,15,16)

InChI Key

YTBHQUXEIUFRNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=CN2)CC(=O)O)F

Origin of Product

United States

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